N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propylbenzamide
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Overview
Description
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propylbenzamide is a complex organic compound that features a tetrahydroisoquinoline core substituted with a phenylsulfonyl group and a propylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propylbenzamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline ring.
Introduction of the Phenylsulfonyl Group: The tetrahydroisoquinoline intermediate can be sulfonylated using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Propylbenzamide Moiety: The final step involves the coupling of the sulfonylated tetrahydroisoquinoline with 4-propylbenzoyl chloride, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of isoquinoline derivatives.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propylbenzamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the chemical industry, this compound could be used as an intermediate in the production of specialty chemicals, including agrochemicals and materials science applications.
Mechanism of Action
The mechanism by which N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propylbenzamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonyl group could enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methylbenzamide
- N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethylbenzamide
Uniqueness
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propylbenzamide is unique due to the specific combination of its substituents. The propyl group provides distinct steric and electronic properties compared to methyl or ethyl analogs, potentially leading to different biological activities and reactivity profiles.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-2-6-19-9-11-21(12-10-19)25(28)26-23-14-13-20-15-16-27(18-22(20)17-23)31(29,30)24-7-4-3-5-8-24/h3-5,7-14,17H,2,6,15-16,18H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLJGNRQZQJQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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